N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide
Description
Properties
IUPAC Name |
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-8-12-7-10-6-11(13-15-10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIWQWOQHHLKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors such as amino alcohols or carboxylic acids with nitriles under specific conditions . For instance, the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst can yield oxazoline derivatives, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve scalable and efficient synthetic routes. These methods may include the use of high-yielding cyclization reactions and optimized reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce oxazoline or oxazolidine derivatives .
Scientific Research Applications
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the 3-phenyl-1,2-oxazol-5-ylmethyl moiety but differ in functional groups and substituents, leading to distinct physicochemical and biological properties:
Table 1: Key Structural Analogs and Their Features
Physicochemical and Pharmacokinetic Comparisons
- Hydrogen Bonding : The formamide group in the parent compound facilitates strong hydrogen bonds (e.g., N–H···O interactions), as observed in crystallographic studies . In contrast, carboxamide analogs (e.g., compound in ) exhibit additional hydrogen-bonding sites via the amide carbonyl, enhancing target binding but reducing membrane permeability.
- Metabolic Stability : Ethanimidate derivatives like MZO-2 () may act as prodrugs, with ester hydrolysis enhancing bioavailability. The pyrrolidinedione analog () shows rigidity that may reduce metabolic degradation.
Biological Activity
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the presence of an oxazole ring, which is known for its diverse pharmacological properties. The oxazole moiety contributes to the compound's biological activity through interactions with various biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives containing oxazole rings have shown significant inhibitory effects on cancer cell proliferation.
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| FP10 | HeLa | 0.09 | |
| FP9 | MCF-7 | 22.8 | |
| N-Methylformamide | Sarcoma 180 | Significant activity |
The above table summarizes the inhibitory concentrations (IC50) of various compounds against different cancer cell lines. The results indicate that compounds with oxazole derivatives exhibit promising anticancer activity.
Neuropharmacological Effects
Research has also highlighted the neuropharmacological effects of formamide derivatives. For example, N-methylformamide has been studied for its antitumor activity and metabolic pathways in animal models. It was found to significantly reduce liver soluble non-protein thiols, suggesting a mechanism of action that may involve oxidative stress modulation .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Histone Deacetylase Inhibition : Some oxazole-containing compounds have been identified as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy by altering gene expression linked to cell cycle regulation and apoptosis .
- Oxidative Stress Modulation : The ability of formamide derivatives to influence oxidative stress markers suggests a potential pathway for their neuroprotective and anticancer activities .
Case Studies and Research Findings
Several case studies have explored the efficacy of oxazole derivatives in clinical settings:
- HeLa Cell Line Study : A study demonstrated that specific oxazole derivatives inhibited HDAC activity in HeLa cells, leading to reduced proliferation rates and increased apoptosis .
- Animal Model Research : Investigations into N-methylformamide revealed its significant antitumor effects in murine models, indicating potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide, and what reagents/conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogous oxazole derivatives are prepared by refluxing intermediates (e.g., chloroacetyl chloride) with amines in triethylamine, followed by recrystallization . Key factors include controlling reaction temperature (reflux conditions) and using bases like triethylamine to neutralize HCl byproducts. Monitoring via TLC ensures reaction completion. Similar protocols for oxazole-carboxamide derivatives suggest starting with 5-(aminomethyl)-3-phenyl-1,2-oxazole and formylating agents (e.g., formic acid or acetic-formic anhydride) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the formamide proton (δ ~8.1 ppm as a singlet) and oxazole ring protons (δ ~6.5–8.0 ppm for aromatic protons). The methylene group (CH₂) linking the oxazole and formamide should appear as a singlet or multiplet near δ ~4.5–5.0 ppm .
- IR : Look for N-H stretching (~3200 cm⁻¹) of the formamide and C=O absorption (~1660 cm⁻¹) .
- MS : The molecular ion peak (M⁺) should match the exact mass (calculated via tools like PubChem). Fragmentation patterns should confirm the oxazole and phenyl moieties .
Advanced Research Questions
Q. How can crystallographic tools (e.g., SHELXL, WinGX) resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL allows refinement of bond lengths, angles, and torsional angles. For example, SHELXL’s least-squares algorithms optimize hydrogen atom positions and thermal parameters, critical for confirming the formamide group’s planar geometry . WinGX aids in data processing and visualization, while ORTEP-3 generates publication-quality thermal ellipsoid diagrams . Hydrogen-bonding networks (e.g., N-H⋯O interactions) can be analyzed using graph-set theory to understand packing motifs .
Q. What strategies address contradictory solubility or stability data reported for this compound in different solvents?
- Methodological Answer :
- Solubility Testing : Use standardized protocols (e.g., shake-flask method) across solvents (DMSO, ethanol, water) at controlled temperatures.
- Stability Analysis : Employ HPLC or DSC to monitor degradation under varying pH, light, or temperature. For instance, oxazole derivatives with electron-withdrawing groups (e.g., formamide) may hydrolyze in acidic conditions, requiring pH-controlled storage .
- Cross-Validation : Compare results with computational solubility predictions (e.g., COSMO-RS) to identify outliers .
Q. How do substituent variations on the phenyl or oxazole rings affect the compound’s reactivity or bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the 3-phenyl group with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups. Compare reaction rates in formylation or alkylation steps .
- Bioactivity Profiling : Use assays (e.g., enzyme inhibition) to correlate substituent effects with activity. For example, methoxy groups on phenyl rings in similar compounds enhance membrane permeability .
- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects on reactivity .
Data Analysis and Validation
Q. How can researchers validate purity when analytical data (e.g., HPLC, NMR) suggest impurities?
- Methodological Answer :
- Multi-Technique Approach : Combine HPLC (for quantification), ¹³C NMR (to detect low-level impurities), and HRMS (to confirm molecular mass).
- Crystallographic Validation : High-resolution SC-XRD can exclude amorphous impurities. SHELXL’s R-factor (<5%) indicates high-purity crystals .
- Spiking Experiments : Add known impurities (e.g., unreacted starting material) to confirm HPLC retention times .
Q. What computational methods are suitable for predicting the compound’s hydrogen-bonding behavior in crystal lattices?
- Methodological Answer :
- Mercury Software : Visualize and quantify intermolecular interactions (e.g., N-H⋯O) using crystallographic data .
- Hirshfeld Surface Analysis : Maps contact distances to identify dominant interactions (e.g., π-π stacking vs. H-bonding) .
- Molecular Dynamics (MD) : Simulate solvent effects on crystal packing using force fields (e.g., AMBER) .
Comparative and Functional Studies
Q. How does this compound compare to analogs like N-[(3-(4-methoxyphenyl)-1,2-oxazol-5-yl)methyl]formamide in terms of synthetic challenges?
- Methodological Answer :
- Synthetic Complexity : Introducing methoxy groups requires protection/deprotection steps (e.g., using BOC groups) to avoid side reactions .
- Yield Optimization : Electron-rich aryl groups may slow formylation; microwave-assisted synthesis could accelerate reactions .
- Characterization : Compare XRD data to assess steric effects from substituents on crystal symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
